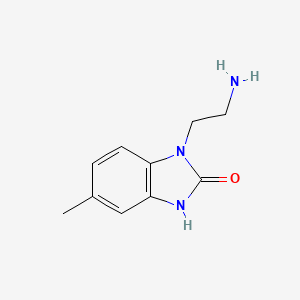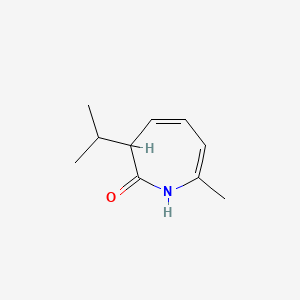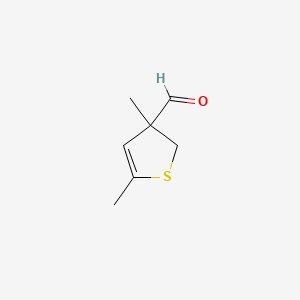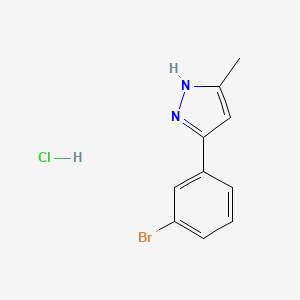
3-(2-aminoethyl)-6-methyl-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-aminoethyl)-6-methyl-1H-benzimidazol-2-one is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound features an aminoethyl group and a methyl group attached to the benzimidazole core, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-6-methyl-1H-benzimidazol-2-one can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with 2-aminoethyl acetate in the presence of a strong acid like hydrochloric acid can yield the desired benzimidazole derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-aminoethyl)-6-methyl-1H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
3-(2-aminoethyl)-6-methyl-1H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(2-aminoethyl)-6-methyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The benzimidazole core can also interact with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: A neurotransmitter with a similar aminoethyl group.
Serotonin: Another neurotransmitter with structural similarities.
Melatonin: A hormone with a similar indole structure.
Uniqueness
3-(2-aminoethyl)-6-methyl-1H-benzimidazol-2-one is unique due to the presence of both an aminoethyl group and a methyl group on the benzimidazole core. This combination can result in distinct chemical properties and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-6-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H13N3O/c1-7-2-3-9-8(6-7)12-10(14)13(9)5-4-11/h2-3,6H,4-5,11H2,1H3,(H,12,14) |
Clé InChI |
MHMCWVBPORTVNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)N2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)

![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)


![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)

![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)





